3-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine
Description
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5S/c18-13-4-1-5-14(19)12(13)10-25-17-22-21-16-7-6-15(23-24(16)17)11-3-2-8-20-9-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPYODVDVCAVSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of boron reagents with halogenated compounds under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups .
Scientific Research Applications
3-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interactions with biological molecules.
Medicine: It has potential as a therapeutic agent due to its unique structure and properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to its observed effects .
Comparison with Similar Compounds
Q & A
Q. Purity Optimization :
- Continuous Flow Reactors : Improve reaction homogeneity and reduce by-products .
- Chromatographic Purification : Reverse-phase HPLC or silica gel chromatography for final isolation .
Basic: What analytical techniques are critical for structural validation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and ring connectivity. For example, the sulfanyl group’s proton appears as a triplet at δ 3.8–4.2 ppm .
- Mass Spectrometry (HRMS) : High-resolution MS to verify molecular weight (C₁₇H₁₁ClFN₅S; calc. 371.82) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing triazolo[4,3-b] vs. [3,4-b] isomers) .
Advanced: How do reaction conditions (solvent, temperature) impact yield and regioselectivity?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for sulfanyl group attachment, while THF favors cyclization .
- Temperature Control : Cyclization at 80–100°C minimizes side reactions (e.g., over-oxidation of thiols) .
- Regioselectivity : Substituent steric effects dominate; bulkier groups at the pyridazine 6-position direct sulfanyl attachment to the triazole 3-position .
Q. SAR Table :
| Substituent Modification | Bioactivity Impact (IC₅₀) |
|---|---|
| Chlorine → Fluorine | ↓ Anticancer activity (3.2 μM → 12 μM) |
| Sulfanyl → Methyl | ↓ COX-2 inhibition (0.8 μM → 5.6 μM) |
Advanced: How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
Contradictions often arise from:
Assay Variability : Standardize protocols (e.g., fixed ATP concentration in kinase assays) .
Purity Differences : Validate compound integrity via HPLC (>98%) before testing .
Cell Line Specificity : Compare activity in isogenic models (e.g., EGFR-mutant vs. wild-type lines) .
Case Study : A reported IC₅₀ of 1.2 μM (breast cancer) vs. 8.7 μM (colon cancer) was traced to differential expression of efflux transporters (e.g., P-gp) .
Advanced: What mechanistic insights explain its antimicrobial vs. anticancer activity?
Methodological Answer:
- Antimicrobial Action : Disrupts bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition. The sulfanyl group chelates Zn²⁺ in metallo-β-lactamases .
- Anticancer Action : Inhibits topoisomerase II by intercalating into DNA-triazolo complexes. Fluorine substitution enhances DNA binding affinity .
Q. Experimental Design :
- Microplate Assays : Measure β-lactamase inhibition (IC₅₀ < 1 μM) .
- Comet Assay : Quantify DNA damage in cancer cells post-treatment .
Basic: What safety precautions are required during handling?
Methodological Answer:
- PPE : Nitrile gloves, chemical goggles, and flame-retardant lab coats .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thiols) .
- Spill Management : Neutralize with activated charcoal; avoid aqueous washes due to halogenated by-products .
Advanced: How can computational modeling guide derivative design?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
